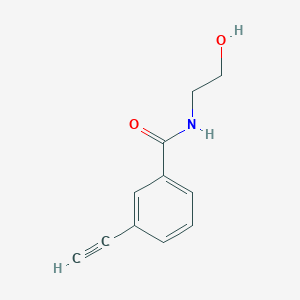

3-ethynyl-N-(2-hydroxyethyl)benzamide

Description

3-Ethynyl-N-(2-hydroxyethyl)benzamide (CAS No.: 1437302-56-1) is a benzamide derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.214 g/mol . Structurally, it features an ethynyl group at the 3-position of the benzamide ring and a 2-hydroxyethyl substituent on the amide nitrogen. This compound is synthesized via optimized routes described in synthetic chemistry literature, with LookChem highlighting its role as a key intermediate in medicinal chemistry .

Notably, this compound derivatives have been investigated as c-KIT inhibitors for treating gastrointestinal stromal tumors (GISTs). Kaitsiotou et al. designed analogs retaining the alkyne linker and benzoic acid moiety of ponatinib, a tyrosine kinase inhibitor, to target mutant c-KIT isoforms (e.g., V654A, T670I) . The ethynyl group enhances binding affinity to kinase domains, making it critical for anticancer activity.

Properties

IUPAC Name |

3-ethynyl-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-9-4-3-5-10(8-9)11(14)12-6-7-13/h1,3-5,8,13H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPQOQCKMOMRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-(2-hydroxyethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine, such as 2-hydroxyethylamine, under dehydrating conditions.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-(2-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-ethynyl-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Substituent Impact on Functionality :

- Ethynyl groups (C≡CH) enhance kinase inhibition by enabling π-π stacking and hydrophobic interactions with c-KIT’s ATP-binding pocket .

- Methyl and trifluoromethyl groups improve metabolic stability and lipophilicity, favoring applications in catalysis (e.g., directing groups in C–H activation) .

- Thiourea and hydroxyethyl groups facilitate metal coordination, as seen in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide, which acts as a bidentate ligand .

Biological Activity :

- Antioxidant benzamides (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives) exhibit radical-scavenging activity, with methoxy and hydroxyl substituents enhancing efficacy (% inhibition >85%) .

- In contrast, This compound targets oncogenic pathways, showing selectivity for c-KIT mutants over wild-type kinases .

Pharmacokinetic and Toxicity Profiles

- LogP Values : Ethynyl and ethoxy substituents increase lipophilicity (e.g., 3-ethoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide has logP ≈4.09), enhancing membrane permeability .

- Toxicity: Limited data exist for this compound, but related benzamides (e.g., neuroleptics like amisulpride) show CNS toxicity due to dopamine receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.